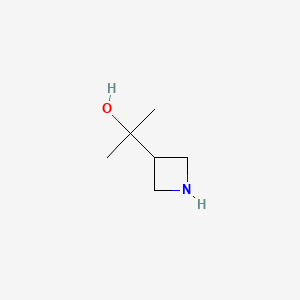

2-(Azetidin-3-yl)propan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(azetidin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDIUUDTUYLMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer unique properties that can enhance the pharmacological profiles of drug candidates. The azetidine ring can act as a rigid spacer, introduce desirable physicochemical properties, and serve as a bioisosteric replacement for other cyclic and acyclic moieties. Specifically, 3-substituted azetidines are of great interest as they allow for the introduction of diverse functional groups, leading to a wide range of potential biological activities. This guide focuses on the synthesis of 2-(azetidin-3-yl)propan-2-ol, a key building block for the development of novel therapeutics.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and efficient synthesis of 2-(azetidin-3-yl)propan-2-ol is a two-stage process that begins with a protected azetidine precursor. This strategy ensures the stability of the azetidine ring during the key synthetic transformations and allows for high yields and purity of the final product. The overall synthetic pathway can be summarized as follows:

-

Stage 1: Synthesis of the N-Boc Protected Intermediate. This stage involves the formation of the tertiary alcohol functionality on the azetidine ring. The key reaction is the addition of a methyl organometallic reagent to an N-protected azetidin-3-one. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for the azetidine nitrogen due to its stability and ease of removal.

-

Stage 2: Deprotection of the Azetidine Nitrogen. The final step is the removal of the Boc protecting group to yield the desired 2-(azetidin-3-yl)propan-2-ol, typically as a salt to improve its stability and handling.

This guide will provide a detailed examination of each stage, including the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Stage 1: Synthesis of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

The cornerstone of this synthesis is the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-azetidinone. The Grignard reaction, utilizing methylmagnesium bromide, is a robust and widely used method for this transformation.

Mechanistic Rationale

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of N-Boc-3-azetidinone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the tertiary alcohol.

// Reactants NBocAzetidinone [label=<

N-Boc-3-azetidinone

N-Boc-3-azetidinone

];

MeMgBr [label=<

CH₃MgBr Methylmagnesium Bromide

];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate

Tetrahedral Intermediate

];

// Product NBocProduct [label=<

tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

];

// Reaction Flow NBocAzetidinone -> Intermediate [label="1. MeMgBr, THF"]; Intermediate -> NBocProduct [label="2. H₃O⁺ (workup)"]; } } Grignard Reaction Mechanism

Experimental Protocol: Grignard Reaction

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| N-Boc-3-azetidinone | 398489-26-4 | C₈H₁₃NO₃ | Starting material |

| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | CH₃BrMg | Grignard reagent |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous solvent |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | For quenching |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-azetidinone (1.0 eq) and anhydrous THF. The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Grignard Addition: Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS: 1257293-79-0), can be purified by flash column chromatography on silica gel.

Stage 2: Deprotection to 2-(Azetidin-3-yl)propan-2-ol

The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine.

Mechanistic Rationale

The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The amine is then protonated by the acid to form the corresponding salt.

// Reactant NBocProduct [label=<

tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

];

// Product FinalProduct [label=<

2-(Azetidin-3-yl)propan-2-ol Hydrochloride

2-(Azetidin-3-yl)propan-2-ol Hydrochloride

];

// Reaction Flow NBocProduct -> FinalProduct [label="HCl in Dioxane or Et₂O"]; } } N-Boc Deprotection Mechanism

Experimental Protocol: N-Boc Deprotection

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | 1257293-79-0 | C₁₁H₂₁NO₃ | Starting material |

| Hydrochloric acid (4 M in 1,4-dioxane) | 7647-01-0 | HCl | Deprotecting agent |

| Diethyl ether | 60-29-7 | C₄H₁₀O | For precipitation |

Procedure:

-

Reaction Setup: tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

-

Acid Addition: A solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq) is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours. The formation of a precipitate (the hydrochloride salt) is often observed. The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. Diethyl ether is then added to the residue to induce further precipitation of the hydrochloride salt.

-

Filtration and Drying: The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford 2-(azetidin-3-yl)propan-2-ol hydrochloride as a white or off-white solid.

Synthesis of the Starting Material: N-Boc-3-Azetidinone

A reliable supply of the starting material, N-Boc-3-azetidinone, is crucial for the overall success of the synthesis. This intermediate is commonly prepared from 1-benzyl-3-hydroxyazetidine in a two-step process.

// Reactants BenzylHydroxyAzetidine [label=<

1-Benzyl-3-hydroxyazetidine

1-Benzyl-3-hydroxyazetidine

];

// Intermediates HydroxyAzetidine [label=<

3-Hydroxyazetidine

3-Hydroxyazetidine

];

NBocHydroxyAzetidine [label=<

N-Boc-3-hydroxyazetidine

N-Boc-3-hydroxyazetidine

];

// Product NBocAzetidinone [label=<

N-Boc-3-azetidinone

N-Boc-3-azetidinone

];

// Reaction Flow BenzylHydroxyAzetidine -> HydroxyAzetidine [label="H₂, Pd/C"]; HydroxyAzetidine -> NBocHydroxyAzetidine [label="Boc₂O"]; NBocHydroxyAzetidine -> NBocAzetidinone [label="Oxidation (e.g., Swern)"]; } } Synthesis of N-Boc-3-azetidinone

Protocol for N-Boc-3-Azetidinone Synthesis

Step 1: Debenzylation and Boc Protection

-

Debenzylation: 1-Benzyl-3-hydroxyazetidine is dissolved in a suitable solvent like methanol or ethanol. Palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is subjected to hydrogenation (H₂ gas, typically at atmospheric or slightly elevated pressure) until the debenzylation is complete.

-

Boc Protection: After filtration to remove the catalyst, the resulting 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-3-hydroxyazetidine.

Step 2: Oxidation

The secondary alcohol of N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone. Several oxidation methods can be employed, with Swern oxidation or Dess-Martin periodinane oxidation being common choices that offer mild reaction conditions and high yields.

Conclusion and Future Perspectives

The synthesis of 2-(azetidin-3-yl)propan-2-ol is a well-established process that provides a valuable building block for drug discovery and development. The two-stage approach, involving the formation of an N-Boc protected intermediate followed by deprotection, is a reliable and scalable method. The key to a successful synthesis lies in the careful execution of the Grignard reaction and the selection of appropriate conditions for the protection and deprotection steps. As the demand for novel therapeutics containing the azetidine scaffold continues to grow, the efficient and robust synthesis of derivatives like 2-(azetidin-3-yl)propan-2-ol will remain a critical aspect of modern medicinal chemistry.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Springer Nature. (2019-10-31). [Link]

-

1-Boc-3-(1-hydroxy-1-methylethyl)-azetidine. ChemBK. (2024-04-10). [Link]

-

tert-Butyl 3-oxoazetidine-1-carboxylate. PubChem. [Link]

-

Methylmagnesium bromide. PubChem. [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

2-(Azetidin-3-yl)propan-2-ol CAS number and identifiers.

An In-depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)propan-2-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthetic routes, and the rationale behind its growing importance in contemporary pharmaceutical research, grounded in the principles of scientific integrity and practical application.

Introduction: The Azetidine Motif - A Small Ring with Big Impact

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of properties conferred by its strained four-membered ring system.[1] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine-containing molecules with a unique reactivity profile.[1] Furthermore, the non-planar, sp³-rich nature of the azetidine core is highly sought after in modern drug design to improve physicochemical properties such as solubility and metabolic stability, and to enable exploration of three-dimensional chemical space.[2]

2-(Azetidin-3-yl)propan-2-ol, incorporating a tertiary alcohol on a propane substituent at the 3-position of the azetidine ring, represents a valuable building block for the synthesis of novel chemical entities. Its structure combines the desirable features of the azetidine core with a functional group that can be further modified or can participate in crucial interactions with biological targets.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility in research and development. 2-(Azetidin-3-yl)propan-2-ol is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.

| Identifier | Value | Source |

| Chemical Name | 2-(azetidin-3-yl)propan-2-ol hydrochloride | [3][4] |

| CAS Number | 1357923-33-1 (for the hydrochloride salt) | [3][4] |

| Molecular Formula | C₆H₁₄ClNO (hydrochloride salt) | [4] |

| Molecular Weight | 151.63 g/mol (hydrochloride salt) | [3][4] |

| MDL Number | MFCD22199153 | [4] |

| SMILES | CC(C)(C1CNC1)O.Cl | [3] |

Synthesis of 2-(Azetidin-3-yl)propan-2-ol: A Mechanistic Perspective

While specific, detailed public-domain synthesis protocols for 2-(azetidin-3-yl)propan-2-ol are not abundant, a plausible and efficient synthetic route can be designed based on established organometallic addition reactions to azetidin-3-one derivatives. The following protocol outlines a common approach.

Proposed Synthetic Pathway

The synthesis logically proceeds via the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The key steps involve the protection of the azetidine nitrogen, the reaction of the ketone with a methylmagnesium halide, and subsequent deprotection.

Sources

The Emergence of 2-(Azetidin-3-yl)propan-2-ol: A Technical Guide to its Synthesis and Significance in Modern Drug Discovery

Abstract

The sterically demanding yet conformationally constrained azetidine motif has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. This technical guide delves into the discovery and synthetic history of a key building block, 2-(Azetidin-3-yl)propan-2-ol. We will explore the seminal patent literature that first disclosed this compound, detail the likely synthetic methodologies for its preparation, and discuss the chemical principles that underpin these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile scaffold.

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of properties that can enhance the metabolic stability, solubility, and receptor-binding affinity of bioactive molecules.[1] The incorporation of the azetidine moiety can lead to novel intellectual property and provide a means to escape undesirable pharmacokinetics associated with more traditional ring systems.

Discovery and First Disclosure

The specific compound, 2-(Azetidin-3-yl)propan-2-ol, appears to have been first described in the patent literature, specifically in the international patent application WO2012018668 . While a detailed historical narrative of its "discovery" in the traditional sense is not publicly available, its emergence is intrinsically linked to the broader effort in the pharmaceutical industry to explore novel chemical space for the development of new therapeutics. The hydrochloride salt of this compound is identified by the CAS number 1357923-33-1 .

The likely impetus for the synthesis of 2-(Azetidin-3-yl)propan-2-ol was its potential as a versatile building block. The tertiary alcohol functionality provides a handle for further chemical modification, while the secondary amine of the azetidine ring allows for the introduction of a wide array of substituents, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Methodologies

The synthesis of 2-(Azetidin-3-yl)propan-2-ol, while not explicitly detailed in publicly accessible documents, can be reliably inferred from established methodologies for the preparation of 3-substituted azetidines. The most logical and industrially scalable approach involves a two-stage process: the synthesis of a protected azetidin-3-one intermediate, followed by the addition of a methyl organometallic reagent and subsequent deprotection.

Synthesis of the Key Intermediate: N-Boc-azetidin-3-one

The cornerstone of this synthetic route is the preparation of N-tert-butyloxycarbonyl (Boc)-azetidin-3-one. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-azetidin-3-one

A common and efficient method for the preparation of N-Boc-azetidin-3-one involves the oxidation of the commercially available N-Boc-azetidin-3-ol. A Swern oxidation or a related Dess-Martin periodinane oxidation are typical choices for this transformation due to their mild conditions and high yields.

-

Step 1: Swern Oxidation of N-Boc-azetidin-3-ol

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 15 minutes.

-

A solution of N-Boc-azetidin-3-ol (1.0 equivalent) in DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-azetidin-3-one.

-

The crude product is typically purified by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The Swern oxidation is chosen for its mild conditions, which are crucial for preventing the decomposition of the strained azetidine ring.

-

The low temperature (-78 °C) is essential for the stability of the intermediate sulfonium species.

-

Triethylamine acts as a base to neutralize the generated hydrochloric acid and facilitate the final elimination step.

Diagram of Synthetic Workflow for N-Boc-azetidin-3-one

Caption: Workflow for the synthesis of the key intermediate N-Boc-azetidin-3-one.

Grignard Addition to N-Boc-azetidin-3-one

The introduction of the two methyl groups at the 3-position is achieved via a Grignard reaction with methylmagnesium bromide. This is a classic and highly reliable method for the formation of tertiary alcohols from ketones.

Experimental Protocol: Synthesis of tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate

-

Step 1: Grignard Reaction

-

A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

-

A solution of methylmagnesium bromide (2.2 equivalents, typically 3.0 M in diethyl ether) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate, can be purified by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Anhydrous conditions are critical for the success of the Grignard reaction, as the Grignard reagent is a strong base and will be quenched by water.

-

The use of a slight excess of the Grignard reagent ensures complete conversion of the ketone.

-

The reaction is quenched with a mild acid source like ammonium chloride to protonate the intermediate alkoxide and to avoid harsh acidic conditions that could prematurely cleave the Boc protecting group.

Diagram of Grignard Reaction Workflow

Caption: Synthetic pathway from the ketone intermediate to the final product.

Deprotection to Yield 2-(Azetidin-3-yl)propan-2-ol

The final step is the removal of the Boc protecting group to liberate the free secondary amine of the azetidine ring. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

-

Step 1: Boc Deprotection

-

The protected alcohol, tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (1.0 equivalent), is dissolved in a suitable solvent such as 1,4-dioxane or methanol.

-

A solution of hydrochloric acid (typically 4 M in dioxane or an equivalent amount of concentrated HCl) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield the crude hydrochloride salt.

-

The product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/methanol) to afford 2-(Azetidin-3-yl)propan-2-ol hydrochloride as a solid.

-

Causality Behind Experimental Choices:

-

Strong acids like HCl are effective in cleaving the acid-labile Boc group.

-

The use of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt, simplifying purification.

Physicochemical Properties and Data Summary

The following table summarizes the key physicochemical properties of 2-(Azetidin-3-yl)propan-2-ol and its common synthetic intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | - | - |

| 2-(Azetidin-3-yl)propan-2-ol hydrochloride | C₆H₁₄ClNO | 151.63 | Solid | 1357923-33-1 |

Conclusion and Future Outlook

The discovery and development of synthetic routes to novel building blocks like 2-(Azetidin-3-yl)propan-2-ol are crucial for the advancement of medicinal chemistry. This guide has outlined the likely historical context of its first synthesis and provided a detailed, rationalized synthetic pathway based on established chemical principles. The availability of such versatile scaffolds allows drug discovery programs to explore a wider range of chemical space, ultimately leading to the development of safer and more effective medicines. As our understanding of the unique properties of strained ring systems continues to grow, we can expect to see an even greater utilization of azetidine-containing building blocks in the design of next-generation therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]

Sources

Commercial availability and suppliers of 2-(Azetidin-3-yl)propan-2-ol

An In-Depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol for Medicinal Chemistry Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable physicochemical and pharmacokinetic properties is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, offering a means to escape the "flatland" of aromatic-rich compound collections and explore new, three-dimensional chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and sp3-rich character can confer improved solubility, metabolic stability, and unique conformational rigidity to bioactive molecules.[1]

Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance receptor selectivity and pharmacokinetic profiles.[1] This success has fueled the demand for diverse and functionalized azetidine building blocks. 2-(Azetidin-3-yl)propan-2-ol is one such building block, offering a versatile scaffold with two key points for chemical elaboration: the secondary amine of the azetidine ring and a tertiary alcohol. This guide provides a comprehensive overview of its commercial availability, quality specifications, synthetic considerations, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

2-(Azetidin-3-yl)propan-2-ol is most commonly supplied and handled as its hydrochloride salt to improve stability and handling of the relatively basic free amine. The key properties of this hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | [3][4][5] |

| Synonym(s) | 2-(3-Azetidinyl)-2-propanol hydrochloride | [3] |

| CAS Number | 1357923-33-1 | [3][4][5] |

| Molecular Formula | C₆H₁₄ClNO | [4] |

| Molecular Weight | 151.63 g/mol | [4][5] |

| MDL Number | MFCD22199153 | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% - 98% | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C, dry, sealed place | [3][4] |

| InChI Key | ZDTIEZKFOLVALT-UHFFFAOYSA-N | [3] |

Commercial Availability and Sourcing

This building block is readily available from a range of chemical suppliers specializing in reagents for research and development. Availability spans from milligram-scale for initial screening to gram-scale for lead optimization studies. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | Product Code | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | AMBH2D6FA4B1 | 95% | Inquire |

| Synblock | 2-(azetidin-3-yl)propan-2-ol hydrochloride | SB10974 | ≥ 98% | Inquire (Bulk Quote) |

| Biosynth | 2-Azetidin-3-yl-propan-2-ol hydrochloride | HEC92333 | Not specified | 5 g |

| Fisher Scientific (Pharmablock) | 2-(azetidin-3-yl)propan-2-ol hydrochloride | PB05639-01 | Not specified | 25 mg |

| BLD Pharm | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | BD01314227 | ≥ 98% | 250mg, 1g, 5g |

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Strategy and Plausible Mechanism

While suppliers provide the final compound, understanding its synthesis is crucial for anticipating potential impurities and for in-house scale-up if necessary. The synthesis of 3-substituted azetidines is a well-trodden area of research.[6] A logical and efficient approach to 2-(Azetidin-3-yl)propan-2-ol involves the reaction of a suitably protected azetidine-3-one with an organometallic reagent.

The workflow below illustrates a common synthetic pathway, which provides a robust and scalable method for accessing the target compound.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 2-(Azetidin-3-yl)propan-2-ol hydrochloride | 1357923-33-1 [sigmaaldrich.com]

- 4. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Azetidin-3-yl)propan-2-ol

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for 2-(Azetidin-3-yl)propan-2-ol and its hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from available data on related chemical structures to establish a robust framework for safe laboratory practices.

Introduction and Chemical Identity

2-(Azetidin-3-yl)propan-2-ol is a heterocyclic compound incorporating a strained azetidine ring and a tertiary alcohol. Its hydrochloride salt is a common form for handling and storage. Due to the limited availability of a specific Safety Data Sheet (SDS) for the free base, this guide extrapolates safety and handling information from the hydrochloride salt and related azetidine and propan-2-ol compounds.

| Identifier | Value | Source |

| Chemical Name | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | Synblock[1] |

| CAS Number | 1357923-33-1 | Synblock[1] |

| Molecular Formula | C6H14ClNO | Synblock[1] |

| Molecular Weight | 151.63 g/mol | Synblock[1] |

| Structure |  |

Hazard Identification and Risk Assessment

The hazard profile of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is derived from data on its functional components: the azetidine ring and the propan-2-ol moiety. The GHS pictograms and hazard statements for the hydrochloride salt indicate potential for significant health effects.[1]

GHS Classification

| Pictogram | Signal Word | Hazard Statements |

|

Source: Synblock[1]

Toxicological Profile

Azetidine and its derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] The propan-2-ol component is a known irritant and, at high concentrations, can cause drowsiness or dizziness.[4][5][6]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][3] Prolonged contact may lead to more severe damage.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for severe damage if not addressed promptly.[1][3]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: Always handle 2-(Azetidin-3-yl)propan-2-ol in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[3]

-

Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a critical, non-negotiable aspect of safe handling.

Caption: Recommended workflow for the long-term storage of 2-(Azetidin-3-yl)propan-2-ol.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth). [2]Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. [2]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate laboratory safety personnel.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3][6] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][8] |

Disposal Considerations

All waste containing 2-(Azetidin-3-yl)propan-2-ol must be treated as hazardous waste.

-

Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.

-

Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [9]

Conclusion

While specific data for 2-(Azetidin-3-yl)propan-2-ol is limited, a comprehensive safety strategy can be effectively implemented by analyzing its constituent functional groups. Adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel. Always consult the most current safety information and your institution's safety policies before beginning work with this or any other chemical.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. [Link]

-

Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL LRG. [Link]

-

Wadsworth, D. J., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2017. [Link]

-

Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]

-

Organic Syntheses. Azetidine. [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]

-

JT Baker. 2-PROPANOL. [Link]

-

PharmaCompass. Propan-2-ol Drug Information. [Link]

-

ChemBK. 2-(Propan-2-yl)azetidine. [Link]

Sources

- 1. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemos.de [chemos.de]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. MSDS Isopropanol [search.abb.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 2-(Azetidin-3-yl)propan-2-ol

Introduction: Navigating the Synthesis of Substituted Azetidines

The azetidine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] The specific scaffold, 2-(azetidin-3-yl)propan-2-ol, presents a unique synthetic challenge due to the sterically demanding tertiary alcohol at the 3-position. This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of this substrate, offering detailed protocols for both direct alkylation and reductive amination pathways. We will delve into the mechanistic underpinnings of these transformations, address potential challenges, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation

The N-alkylation of 2-(azetidin-3-yl)propan-2-ol can be approached through two primary strategies: direct alkylation with an electrophile (such as an alkyl halide) or reductive amination with a carbonyl compound. The choice of method will depend on the desired alkyl substituent and the overall synthetic strategy.

Direct N-Alkylation

Direct N-alkylation involves the reaction of the secondary amine of the azetidine with an alkylating agent, typically in the presence of a base. The selection of the base and solvent system is critical to ensure efficient and selective N-alkylation while minimizing potential side reactions, such as O-alkylation of the tertiary alcohol.

Reductive Amination

Reductive amination offers a powerful alternative, particularly for the introduction of more complex alkyl groups.[2] This method proceeds via the formation of an intermediate iminium ion upon reaction of the azetidine with a ketone or aldehyde, which is then reduced in situ to the corresponding N-alkylated product.[3] This approach is often favored for its high chemoselectivity and the use of milder reducing agents.[4]

Comparative Analysis of Reaction Conditions for N-Alkylation of Azetidine Derivatives

The following table summarizes various conditions reported for the N-alkylation of azetidine and other relevant N-heterocyclic systems, providing a valuable reference for reaction optimization.

| Substrate Analogue | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| 1H-Indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99 | [5] |

| 1H-Indazole | n-Pentanol | DIAD/PPh₃ | THF | rt | 20 (N-1) | [5] |

| Azetidine Derivative | Alkyl Halide | Not specified | Not specified | Not specified | Not specified | [6] |

| Amino alcohol | - | Ru₃(CO)₁₂/CataCXium® PCy | Toluene | 150 °C | - | [7] |

| Aldehydes/Ketones | Primary/Secondary Amine | NaBH₃CN | Methanol | rt | - | [2][8] |

| Aldehydes/Ketones | Primary/Secondary Amine | InCl₃/Et₃SiH | Methanol | rt | Good to Excellent | [4] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 2-(azetidin-3-yl)propan-2-ol using an alkyl bromide as the electrophile and sodium hydride as the base. The choice of a strong, non-nucleophilic base like NaH is intended to deprotonate the azetidine nitrogen selectively without promoting elimination or other side reactions.[5] Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its compatibility with sodium hydride.[5]

Workflow for Direct N-Alkylation:

A schematic overview of the direct N-alkylation protocol.

Materials:

-

2-(Azetidin-3-yl)propan-2-ol

-

Alkyl bromide (1.1 equivalents)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.

Protocol 2: Reductive Amination with a Ketone

This protocol outlines a procedure for the N-alkylation of 2-(azetidin-3-yl)propan-2-ol via reductive amination with a ketone, using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, capable of reducing the intermediate iminium ion in the presence of the ketone.[2] Dichloromethane (DCM) is a common solvent for this transformation.

Workflow for Reductive Amination:

A schematic overview of the reductive amination protocol.

Materials:

-

2-(Azetidin-3-yl)propan-2-ol

-

Ketone (1.2 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) and the ketone (1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Direct N-Alkylation: An S(_N)2 Pathway

The direct N-alkylation of the azetidine proceeds via a standard bimolecular nucleophilic substitution (S(_N)2) mechanism. The base deprotonates the azetidine nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.

Mechanism of Direct N-Alkylation:

The S(_N)2 mechanism for direct N-alkylation.

Reductive Amination: Imine/Iminium Formation and Reduction

Reductive amination involves a two-step sequence within a single pot.[3] First, the azetidine nitrogen attacks the carbonyl carbon of the ketone or aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated product.

Challenges and Troubleshooting

Steric Hindrance: The tertiary alcohol group at the 3-position of the azetidine ring presents significant steric bulk, which can hinder the approach of the alkylating agent to the nitrogen atom.[5] This may result in slower reaction rates or the need for more forcing conditions. If low reactivity is observed, consider:

-

Increasing the reaction temperature.

-

Using a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide).

-

Employing a less sterically hindered base.

O-Alkylation as a Side Reaction: The presence of the tertiary hydroxyl group introduces the possibility of competing O-alkylation, although this is generally less favorable for tertiary alcohols.[9] To minimize this side reaction:

-

Use a non-nucleophilic base (e.g., NaH, KHMDS).

-

Consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether) prior to N-alkylation, followed by deprotection.

Purification: The polarity of the starting material and the N-alkylated product, both containing a hydroxyl group and a basic nitrogen, can make chromatographic purification challenging. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve peak shape and separation on silica gel.

Conclusion

The N-alkylation of 2-(azetidin-3-yl)propan-2-ol is a key transformation for the synthesis of novel, functionally diverse molecules for drug discovery. By carefully selecting the appropriate synthetic strategy—direct alkylation or reductive amination—and optimizing the reaction conditions, researchers can efficiently access a wide range of N-substituted azetidine derivatives. This guide provides a solid foundation of protocols and mechanistic understanding to facilitate the successful synthesis of these valuable compounds.

References

-

Lynch, D., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2368–2382. Available at: [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Available at: [Link]

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

-

Dolgopolov, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available at: [Link]

-

Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]

-

Blackman, A. G., & Hanton, L. R. (2001). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (11), 1647-1653. Available at: [Link]

-

Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(1), 344–356. Available at: [Link]

-

D'hooghe, M., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(17), 7513–7523. Available at: [Link]

-

Muthaiah, S., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(12), 3144-3149. Available at: [Link]

-

Smith, T. J., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 55(41), 5597–5600. Available at: [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available at: [Link]

-

ResearchGate. (2013). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Liu, R., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(35), 11364–11367. Available at: [Link]

-

Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(29), 5219-5222. Available at: [Link]

-

Stevens, S. L., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 219–226. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

-

Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553–5559. Available at: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available at: [Link]

-

Seeberger, P. H. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols [Video]. YouTube. Available at: [Link]

-

de Haro, T., & Nevado, C. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3244–3247. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Jagadeesh, R. V., & Beller, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 2-(Azetidin-3-yl)propan-2-ol and its Derivatives

Introduction

2-(Azetidin-3-yl)propan-2-ol and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate physicochemical properties such as solubility and basicity. The presence of a secondary amine within the strained azetidine ring and a tertiary alcohol imparts a high degree of polarity and basicity to these molecules. These characteristics present unique challenges during purification, requiring carefully designed strategies to achieve high purity. This guide provides a comprehensive overview of field-proven purification techniques, including chromatographic methods, crystallization, and the strategic use of protecting groups, to empower researchers in drug development with the tools for successful purification.

Understanding the Purification Challenges

The primary challenges in purifying 2-(Azetidin-3-yl)propan-2-ol and its analogs stem from their inherent chemical properties:

-

High Polarity: The combination of the hydroxyl group and the azetidine ring makes these compounds highly soluble in polar solvents like water and methanol, but poorly soluble in common nonpolar organic solvents used in chromatography.

-

Basicity of the Azetidine Nitrogen: The secondary amine (pKa ~8-9) can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and even decomposition in column chromatography.[1]

-

Potential for Salt Formation: The basic nitrogen readily forms salts with acids, which can be either a purification advantage (crystallization) or a complication (inadvertent salt formation during chromatography).

A strategic approach to purification often involves either mitigating these properties or leveraging them to one's advantage.

Purification Strategy Overview

The optimal purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final form of the product (free base vs. salt). A general workflow is presented below.

Caption: General purification workflow for 2-(Azetidin-3-yl)propan-2-ol.

Part 1: Purification of the Free Base

Purifying the unprotected free base is often challenging due to its high polarity and basicity. However, with the correct techniques, it is achievable.

Protocol 1: Flash Chromatography with a Modified Mobile Phase

This protocol is designed to mitigate the interaction of the basic azetidine nitrogen with the acidic silica gel stationary phase.

Rationale: The addition of a small amount of a volatile basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase "neutralizes" the acidic silanols on the silica surface.[1] This prevents the cationic form of the azetidine from strongly binding to the stationary phase, resulting in improved peak shape and recovery.

Materials:

-

Crude 2-(Azetidin-3-yl)propan-2-ol

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Methodology:

-

TLC Analysis:

-

Prepare a developing solvent system. A good starting point is 90:10:1 DCM/MeOH/TEA.

-

Dissolve a small amount of the crude material in methanol.

-

Spot the crude material on a TLC plate and develop it in the chosen solvent system.

-

Visualize the plate under UV light (if applicable) and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin) to visualize the product and impurities.

-

Adjust the solvent system to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

-

-

Column Preparation:

-

Dry-pack a glass column with silica gel.

-

Equilibrate the column by passing through at least 5 column volumes of the mobile phase (e.g., 90:10:1 DCM/MeOH/TEA). This pre-treatment of the silica is crucial for good separation.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent mixture (e.g., 80:20:1 DCM/MeOH/TEA).

-

Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the impregnated silica onto the top of the column.

-

-

Elution and Fraction Collection:

-

Elute the column with the chosen mobile phase, maintaining a consistent flow rate.

-

Collect fractions and monitor the elution by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined fractions using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be co-evaporated with the solvent.

-

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |

| Mobile Phase | DCM/MeOH with 0.5-1% TEA or NH4OH | MeOH is a polar eluent to move the polar product; TEA/NH4OH is a basic modifier to prevent peak tailing.[1] |

| Gradient | Isocratic or shallow gradient | For closely eluting impurities, a shallow gradient of increasing MeOH may be beneficial. |

| Detection | TLC with staining (KMnO4, ninhydrin) | The target molecule lacks a strong chromophore for UV detection. |

Part 2: Purification via N-Boc Protection

Protecting the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a highly effective strategy to simplify purification.

Rationale: The Boc group temporarily masks the basicity of the azetidine nitrogen and significantly increases the lipophilicity of the molecule. This makes the compound more amenable to standard silica gel chromatography with neutral solvent systems and improves its solubility in common organic solvents.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(Azetidin-3-yl)propan-2-ol

Introduction: The Imperative for Rigorous Characterization

2-(Azetidin-3-yl)propan-2-ol is a saturated heterocyclic compound featuring a strained four-membered azetidine ring and a tertiary alcohol functional group. As a small molecule, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] The unique conformational constraints imposed by the azetidine ring can significantly influence the pharmacological properties of a final drug product.[4]

Given its role as a critical intermediate, ensuring the identity, purity, and stability of 2-(Azetidin-3-yl)propan-2-ol is paramount.[5] A comprehensive analytical characterization is not merely a quality control measure; it is a foundational component of the entire drug development process, mandated by regulatory bodies like the FDA.[6] This guide provides a multi-faceted analytical strategy, detailing the causality behind method selection and offering robust protocols for the complete characterization of this compound.

The analytical workflow will encompass chromatographic, spectroscopic, and thermal methods to build a complete profile of the molecule, including its structure, purity, and potential impurities.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the molecule's properties informs the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-(azetidin-3-yl)propan-2-ol hydrochloride | [7] |

| CAS Number | 1357923-33-1 | [8] |

| Molecular Formula | C₆H₁₄ClNO | [7] |

| Molecular Weight | 151.63 g/mol | [7] |

| Structure |  |

- |

| Predicted Properties | Highly polar, water-soluble, basic (due to the amine) | General Chemical Principles |

Anticipating the Impurity Profile

Impurity profiling is a critical activity to ensure the safety and efficacy of the final API.[9] Impurities can arise from various stages, including the synthesis, degradation, or storage of the intermediate.[10][11] Common synthetic routes to 3-substituted azetidines may involve the ring-opening of epoxides followed by cyclization or the reduction of azetidin-3-ones.[12][13]

Potential impurities could therefore include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Intermediates: Partially reacted molecules.

-

By-products: Resulting from side reactions, such as the formation of pyrrolidines or products of over-reaction.[13]

-

Degradation Products: The strained azetidine ring can be susceptible to cleavage under harsh pH or temperature conditions.

-

Residual Solvents: Solvents used during synthesis and purification.

A logical workflow for characterization is essential to identify and quantify these components.

Caption: High-level workflow for comprehensive analysis.

Chromatographic Methods for Purity and Separation

Chromatography is the gold standard for separating and quantifying the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: The high polarity of 2-(Azetidin-3-yl)propan-2-ol (containing both amine and hydroxyl groups) makes it challenging to retain on traditional C18 reversed-phase columns, where it would likely elute in the void volume.[14][15] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes.[16] This allows for effective separation from non-polar and less-polar impurities.

Protocol: HILIC-UV/CAD Analysis

-

Instrumentation: HPLC system with UV and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD/ELSD is recommended as the analyte lacks a strong chromophore.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 90:10 (v/v) acetonitrile/water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0.

-

Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0.

-

Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 205 nm.

-

CAD Settings: Nitrogen gas, 35 psi; Evaporation Temperature: 35 °C.

-

Data Interpretation: The purity is calculated based on the peak area percentage. The identity of impurities can be further investigated by coupling this method to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is an excellent technique for analyzing volatile and thermally stable compounds. As a tertiary alcohol, the analyte may be susceptible to dehydration in the hot GC inlet.[17][18] However, a well-optimized, rapid temperature program can often mitigate this. The primary utility of GC-MS here is to detect volatile organic impurities, residual solvents, and to provide an orthogonal separation technique to HPLC. The mass spectrometer provides definitive identification of separated components.

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole).

-

Sample Preparation: Prepare a 1 mg/mL solution in methanol.

-

Chromatographic Conditions:

-

Column: Mid-polarity column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection: 1 µL, Split ratio 20:1.

-

Oven Program: Initial 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

MS Source: 230 °C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-300 amu.

-

Expected Mass Spectrum Fragmentation: The molecular ion may be weak or absent for tertiary alcohols.[18] Expect to see characteristic fragments corresponding to:

-

[M-15]⁺: Loss of a methyl group (α-cleavage).

-

[M-18]⁺: Loss of water (H₂O), a common fragmentation for alcohols.

-

[M-43]⁺: Loss of an isopropyl group.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides irrefutable proof of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework. Key diagnostic signals will include the diastereotopic protons of the azetidine ring and the singlets for the gem-dimethyl groups.[19]

Protocol: ¹H and ¹³C NMR

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in Deuterium Oxide (D₂O) or DMSO-d₆.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

-

2D NMR (Optional but Recommended): COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities.

-

Table 2: Predicted NMR Signal Assignments (in D₂O)

| Assignment | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| 2 x -CH₃ | ~1.2 (s, 6H) | ~25 | Two equivalent methyl groups, singlet. |

| -CH (Azetidine C3) | ~3.0-3.3 (m, 1H) | ~40 | Methine proton coupled to ring CH₂ protons. |

| 2 x -CH₂ (Azetidine C2, C4) | ~3.8-4.2 (m, 4H) | ~55 | Diastereotopic methylene protons of the strained ring.[19] |

| -OH, -NH | Not observed or broad | - | Protons exchange with D₂O solvent. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple method to confirm the presence of key functional groups.[20]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: FT-IR spectrometer with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Collect spectrum from 4000 to 400 cm⁻¹, averaging 16-32 scans.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 (broad) | O-H (Alcohol) | Stretching |

| 3300-3100 (med) | N-H (Sec. Amine) | Stretching |

| 2980-2850 | C-H (Alkyl) | Stretching |

| 1150-1050 | C-O (Tert. Alcohol) | Stretching |

| 1250-1020 | C-N (Amine) | Stretching |

Thermal Analysis for Stability and Physical Properties

Thermal methods provide crucial data on the material's stability, melting behavior, and the presence of volatiles like water or solvents.[21][22]

Caption: Workflow for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material (water, residual solvents) and to determine the temperature at which the compound begins to decompose.[23]

Protocol: TGA

-

Instrumentation: TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.

-

Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to screen for different polymorphic forms, which can have different physicochemical properties.[21]

Protocol: DSC

-

Instrumentation: DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Table 4: Summary of Thermal Analysis Data

| Technique | Parameter Measured | Typical Expected Result |

|---|---|---|

| TGA | Weight Loss below 120 °C | < 1% (indicates absence of significant volatiles) |

| Onset of Decomposition | > 200 °C (indicates good thermal stability) | |

| DSC | Melting Point (Tₘ) | Sharp endotherm, characteristic of the compound. |

| | Enthalpy of Fusion (ΔHբ) | Provides information about crystallinity. |

Conclusion

The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of 2-(Azetidin-3-yl)propan-2-ol. By employing an orthogonal combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug developers can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these protocols ensures high-quality material, which is fundamental to the successful development of safe and effective medicines.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. (2024). Global Pharma Tek. [Link]

-

Alcoholic Beverage Analysis by GC - Restek Resource Hub. (2025). Restek. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. [Link]

-

Small Molecule Drug Characterization and Purity Analysis - Agilent. Agilent. [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. LCGC International. [Link]

-

Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. (2025). ResearchGate. [Link]

-

What are Small Molecule Drugs? - Patheon pharma services. (2024). Patheon. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025). ResearchGate. [Link]

-

TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2025). ResolveMass. [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Fisher Scientific. [Link]

-

A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine | Journal of the American Chemical Society. ACS Publications. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

-

GCMS Section 6.10 - Whitman People. Whitman College. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. TA Instruments. [Link]

-

Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020). ACS Publications. [Link]

-

Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. University of Birmingham. [Link]

-

Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023). Frontiers. [Link]

-

Paving the way for small-molecule drug discovery - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). BJSTR. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - ResearchGate. (2025). ResearchGate. [Link]

-

Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. Cheméo. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. Royal Society of Chemistry. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. Muthanna Journal of Pure Sciences. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. MDPI. [Link]

-

Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Determination of alcohol content with GC-MS Methods | Download Table - ResearchGate. ResearchGate. [Link]

-

Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool - EngagedScholarship@CSU. Cleveland State University. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. [Link]

-

Polar compounds separation by HPLC - any thoughts? - ResearchGate. (2014). ResearchGate. [Link]

-

Small Molecule Drugs: Key Facts & Choosing the Right Partner - Adragos Pharma. (2024). Adragos Pharma. [Link]

-

Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]

- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 3. Small Molecule Drugs: Key Facts & Choosing the Right Partner [adragos-pharma.com]

- 4. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 5. agilent.com [agilent.com]

- 6. globalpharmatek.com [globalpharmatek.com]

- 7. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]

- 8. biosynth.com [biosynth.com]

- 9. biomedres.us [biomedres.us]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. hplc.eu [hplc.eu]

- 16. researchgate.net [researchgate.net]

- 17. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

- 18. GCMS Section 6.10 [people.whitman.edu]

- 19. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajchem-a.com [ajchem-a.com]

- 21. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 22. researchgate.net [researchgate.net]

- 23. resolvemass.ca [resolvemass.ca]

Application Note: Asymmetric Synthesis of 2-(Azetidin-3-yl)propan-2-ol Enantiomers

Introduction: The Significance of Chiral Azetidines in Medicinal Chemistry